2,2-Dichloroethanol
Overview
Description
2,2-Dichloroethanol: is a chemical compound with the molecular formula C₂H₄Cl₂O . It is a colorless liquid with a pungent odor and is soluble in water and organic solvents such as ethanol and ether . This compound is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dichloroethanol can be synthesized through several methods. One common method involves the reaction of ethylene oxide with hydrochloric acid to produce 2-chloroethanol , which is then further chlorinated to form this compound . The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of ethylene glycol . This process involves the use of chlorine gas and a catalyst to facilitate the reaction. The reaction is carried out under controlled conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dichloroethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form and further to .
Reduction: It can be reduced to form .
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can be used under basic conditions.
Major Products Formed:
Oxidation: 2,2-dichloroacetaldehyde, 2,2-dichloroacetic acid.
Reduction: 2-chloroethanol.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dichloroethanol has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,2-dichloroethanol involves its interaction with various molecular targets and pathways. It can undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound can also act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers in target molecules .
Comparison with Similar Compounds
2-Chloroethanol: Similar in structure but with only one chlorine atom.
2,2,2-Trichloroethanol: Contains three chlorine atoms, making it more reactive.
2-Bromoethanol: Contains a bromine atom instead of chlorine, leading to different reactivity.
Uniqueness: 2,2-Dichloroethanol is unique due to its two chlorine atoms, which impart distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound in various chemical and industrial applications .
Properties
IUPAC Name |
2,2-dichloroethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl2O/c3-2(4)1-5/h2,5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJOCJAIQSKSOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl2O | |
Record name | 2,2-DICHLOROETHANOL | |
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DSSTOX Substance ID |
DTXSID4024989 | |
Record name | 2,2-Dichloroethanol | |
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Molecular Weight |
114.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,2-dichloroethanol is a clear pale yellow liquid. (NTP, 1992) | |
Record name | 2,2-DICHLOROETHANOL | |
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Boiling Point |
295 °F at 760 mmHg (NTP, 1992) | |
Record name | 2,2-DICHLOROETHANOL | |
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Flash Point |
173 °F (NTP, 1992) | |
Record name | 2,2-DICHLOROETHANOL | |
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Solubility |
greater than or equal to 100 mg/mL at 73 °F (NTP, 1992) | |
Record name | 2,2-DICHLOROETHANOL | |
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Density |
1.404 at 77 °F (NTP, 1992) - Denser than water; will sink | |
Record name | 2,2-DICHLOROETHANOL | |
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CAS No. |
598-38-9 | |
Record name | 2,2-DICHLOROETHANOL | |
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Record name | 2,2-Dichloroethanol | |
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Record name | 2,2-Dichloroethanol | |
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Record name | 2,2-DICHLOROETHANOL | |
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Record name | Ethanol, 2,2-dichloro- | |
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Record name | 2,2-Dichloroethanol | |
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Record name | 2,2-dichloroethanol | |
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Record name | 2,2-DICHLOROETHANOL | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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